![molecular formula C28H22O4 B14334971 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) CAS No. 106991-88-2](/img/structure/B14334971.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is a complex organic compound characterized by its biphenyl structure with additional functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) typically involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions, often in the presence of formaldehyde and perchloric acid in dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
作用機序
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: A diamine component used in polyimide aerogels and thermoplastic polymers.
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use in the synthesis of advanced materials.
Uniqueness
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is unique due to its specific functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
106991-88-2 |
|---|---|
分子式 |
C28H22O4 |
分子量 |
422.5 g/mol |
IUPAC名 |
1-[4-[4-[4-(4-acetylphenoxy)phenyl]phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H22O4/c1-19(29)21-3-11-25(12-4-21)31-27-15-7-23(8-16-27)24-9-17-28(18-10-24)32-26-13-5-22(6-14-26)20(2)30/h3-18H,1-2H3 |
InChIキー |
JFRCYGBRSFUSNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


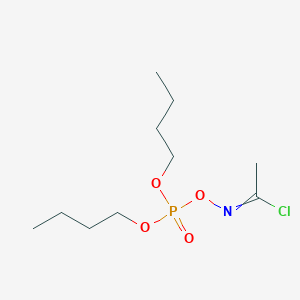

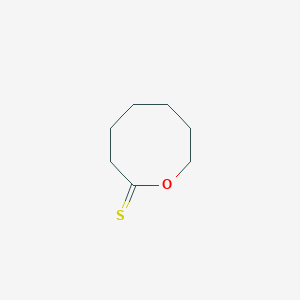
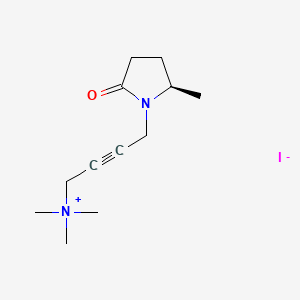
silane](/img/structure/B14334936.png)
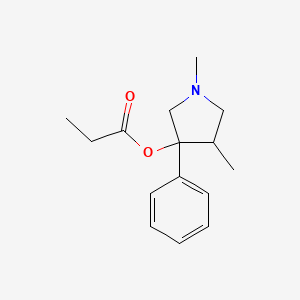
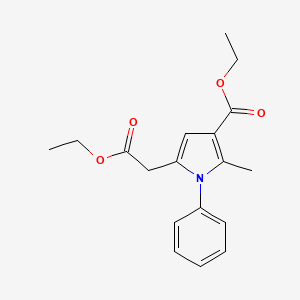
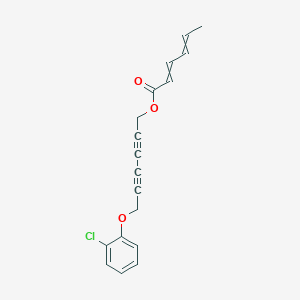
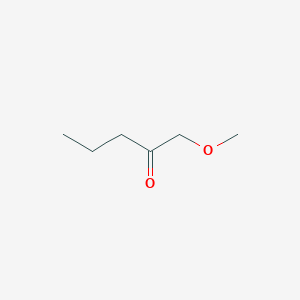
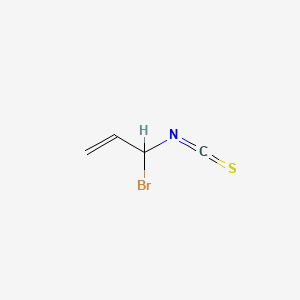
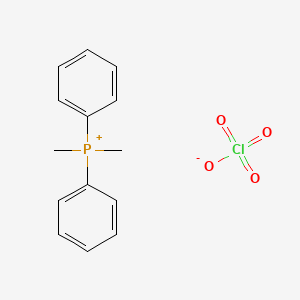
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)

![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
